molecular formula C20H20N2O5S B2823911 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922661-49-2

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2823911
CAS No.: 922661-49-2
M. Wt: 400.45
InChI Key: PRCWGOQNMLKBEI-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are implicated in diseases like cancer and neurodegenerative disorders .

Mode of Action

It’s worth noting that compounds with a thiazole ring, like our compound of interest, are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic could potentially facilitate the interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to affect various cellular processes, especially those related to alzheimer’s disease

Pharmacokinetics

A compound with a similar structure, js-38, has been studied in wistar rats, and it was found that its metabolic process consists of a series of acetylation and glucuronidation . These processes could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the solubility of compounds with a thiazole ring in various solvents could potentially influence their action and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-amino-4-(2,4-dimethoxyphenyl)thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of multiple methoxy groups enhances its solubility and potential interactions with biological targets .

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-12-8-9-13(17(10-12)26-3)15-11-28-20(21-15)22-19(23)14-6-5-7-16(25-2)18(14)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCWGOQNMLKBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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